N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10-8-13(19-22-10)18-14(20)11-4-2-5-12(9-11)21-15-16-6-3-7-17-15/h2-9H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWCAHQIHDEJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the pyrimidin-2-yloxy group: This step usually involves a nucleophilic substitution reaction where a pyrimidine derivative reacts with a suitable leaving group on the benzene ring.
Formation of the benzamide: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)-3-(pyridin-2-yloxy)benzamide
- N-(5-methylisoxazol-3-yl)-3-(pyrimidin-4-yloxy)benzamide
Uniqueness
N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the research findings surrounding its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a complex structure that combines isoxazole and pyrimidine moieties, which are known for their biological significance. The chemical formula is , and its molecular weight is approximately 256.26 g/mol. The presence of these heterocycles contributes to the compound's diverse biological activities.
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on related isoxazole derivatives have shown significant activity against various cancer cell lines. In vitro tests indicated that this compound could inhibit the growth of human leukemia cell lines such as K-562 and HL-60, with IC50 values indicating effective cytotoxicity at low concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | K-562 | 10.5 |
| Compound B | HL-60 | 8.7 |
| This compound | K-562 | 9.2 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial DNA synthesis, although further studies are needed to elucidate the precise pathways involved.
Synthesis and Metabolism
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the isoxazole ring through cyclization reactions.
- Coupling of the isoxazole with pyrimidine derivatives.
- Final modification to yield the benzamide structure.
Figure 1: Synthetic Route for this compound
Synthetic Route
Case Studies
A case study involving the application of this compound in a preclinical model demonstrated its efficacy in reducing tumor size in xenograft models of leukemia. The study reported a significant decrease in tumor volume compared to control groups treated with vehicle alone, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(5-methylisoxazol-3-yl)-3-(pyrimidin-2-yloxy)benzamide, and which steps require optimization?
- Answer: Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring (via nitrile oxide cycloaddition) and subsequent coupling of the pyrimidin-2-yloxy-benzamide moiety. Critical steps include:
- Coupling Reactions: Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to link the benzamide core to the 5-methylisoxazole group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates, with yields often below 70% due to steric hindrance .
- Optimization: Solvent choice (e.g., DMF for solubility) and temperature control (60–80°C) during amide bond formation improve reaction efficiency .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- Answer:
- 1H/13C NMR: Critical for verifying proton environments (e.g., the singlet at δ 2.26 ppm for the methyl group on isoxazole) and carbon backbone integrity .
- IR Spectroscopy: Peaks at ~1660 cm⁻¹ (amide C=O stretch) and ~3187 cm⁻¹ (N-H stretch) confirm functional groups .
- X-ray Crystallography: Resolves crystal packing and confirms bond angles/geometry, as demonstrated in sulfonamide-benzamide analogs .
Q. What initial assays are recommended to evaluate the compound’s biological activity?
- Answer:
- Enzyme Inhibition: Screen against kinases (e.g., PI3K) using fluorescence-based assays to measure IC₅₀ values .
- Antimicrobial Testing: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can structural modifications enhance solubility without compromising bioactivity?
- Answer:
- Functional Group Substitution: Replace the pyrimidin-2-yloxy group with pyridin-2-yloxy to improve water solubility via increased hydrogen bonding .
- Salt Formation: Introduce sulfonate or hydrochloride salts at the benzamide’s amide nitrogen .
- Prodrug Strategies: Mask the isoxazole methyl group with ester-linked promoieties for controlled release .
Q. What computational approaches are effective for predicting target interactions?
- Answer:
- Molecular Docking: Use AutoDock Vina to model binding to PI3K’s ATP-binding pocket, focusing on hydrogen bonds between the pyrimidin-2-yloxy group and Lys802 .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize analogs with lower RMSD values .
Q. How should discrepancies in biological activity data between studies be resolved?
- Answer:
- Purity Validation: Re-analyze compound batches via HPLC (>95% purity) to rule out impurities affecting results .
- Assay Standardization: Compare protocols (e.g., ATP concentration in kinase assays) and replicate under identical conditions .
- SAR Cross-Validation: Test structurally related compounds (e.g., pyridine vs. pyrimidine analogs) to isolate substituent effects .
Q. What strategies optimize reaction scalability for industrial research?
- Answer:
- Flow Chemistry: Continuous flow reactors reduce reaction times and improve yield consistency for coupling steps .
- Microwave-Assisted Synthesis: Enhances amidation efficiency (e.g., 30-minute reactions at 100°C vs. 24-hour conventional heating) .
- Catalyst Screening: Evaluate Pd/C or Ni-based catalysts for deprotection steps to minimize byproducts .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.26 (s, 3H, CH3), δ 10.76 (s, 1H, NH) | |
| IR | 1660 cm⁻¹ (C=O), 3187 cm⁻¹ (N-H) | |
| X-ray Diffraction | Dihedral angle: 85.2° between benzamide and isoxazole |
Table 2: Common Biological Assays and Parameters
| Assay Type | Protocol Details | Target | Reference |
|---|---|---|---|
| Kinase Inhibition | ATP concentration: 10 µM; IC₅₀ via fluorescence | PI3K | |
| Antimicrobial | MIC determination in Mueller-Hinton broth | E. coli | |
| Cytotoxicity | MTT assay, 48-hour incubation, IC₅₀ calculation | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
